molecular formula C9H9F2N3O B11783194 2-(4-Amino-6-(difluoromethyl)-2-methoxypyridin-3-yl)acetonitrile

2-(4-Amino-6-(difluoromethyl)-2-methoxypyridin-3-yl)acetonitrile

Katalognummer: B11783194
Molekulargewicht: 213.18 g/mol
InChI-Schlüssel: YYOCKGPMOPISCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Amino-6-(difluoromethyl)-2-methoxypyridin-3-yl)acetonitrile is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of fluorine atoms in the compound enhances its stability and reactivity, making it a subject of interest in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including 2-(4-Amino-6-(difluoromethyl)-2-methoxypyridin-3-yl)acetonitrile, typically involves nucleophilic substitution reactions. Pyridines containing leaving groups such as halogens or sulfonates are used as starting materials. Common nucleophiles include fluorides of alkaline metals, hydrofluoric acid, and tetrabutylammonium fluoride .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs high-yield methods using selective fluorinating agents. For example, Selectfluor® is a widely used reagent for the preparation of substituted fluoropyridines due to its efficiency and high yield .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Amino-6-(difluoromethyl)-2-methoxypyridin-3-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyridines .

Wissenschaftliche Forschungsanwendungen

2-(4-Amino-6-(difluoromethyl)-2-methoxypyridin-3-yl)acetonitrile has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(4-Amino-6-(difluoromethyl)-2-methoxypyridin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-Amino-6-(difluoromethyl)-2-methoxypyridin-3-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H9F2N3O

Molekulargewicht

213.18 g/mol

IUPAC-Name

2-[4-amino-6-(difluoromethyl)-2-methoxypyridin-3-yl]acetonitrile

InChI

InChI=1S/C9H9F2N3O/c1-15-9-5(2-3-12)6(13)4-7(14-9)8(10)11/h4,8H,2H2,1H3,(H2,13,14)

InChI-Schlüssel

YYOCKGPMOPISCC-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=CC(=N1)C(F)F)N)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.